

(+)-Lycopsamine: A Comprehensive Technical Guide for Researchers

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An In-depth Examination of a Prevalent Pyrrolizidine Alkaloid in the Boraginaceae Family

Introduction

(+)-Lycopsamine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites widely distributed throughout the plant kingdom, with a significant presence in the Boraginaceae family.[1][2] These compounds are infamous for their hepatotoxicity, posing a considerable risk to both livestock and humans through the consumption of contaminated plants and derived food products like honey and milk.[1][3] Despite their toxicity, certain PAs, including (+)-lycopsamine, have garnered interest for their potential pharmacological activities, such as anticancer and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of (+)-lycopsamine, focusing on its biosynthesis, distribution within the Boraginaceae, detailed experimental protocols for its study, and its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, toxicology, and drug development.

Chemical Profile

- Chemical Formula: C15H25NO5[6][7]
- Molecular Weight: 299.36 g/mol [6][7]
- IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[6]



• CAS Number: 10285-07-1[6]

Structure: (+)-Lycopsamine is an ester alkaloid composed of a necine base, retronecine, and a necic acid, viridifloric acid.[8] The presence of a 1,2-unsaturated necine base is a key structural feature responsible for its toxicity.[9] It often co-occurs with its N-oxide derivative, (+)-lycopsamine N-oxide, which is considered a less toxic precursor that can be converted to the toxic form in the liver.[3][10]

Distribution and Quantification in Boraginaceae

(+)-Lycopsamine and its N-oxide are found in numerous species within the Boraginaceae family. The concentration of these alkaloids can vary significantly depending on the plant species, the specific organ, and developmental stage.[10][11] The following tables summarize quantitative data from various studies.

Table 1: Concentration of (+)-Lycopsamine and its N-oxide in select Symphytum species.

Species	Plant Part	Compound	Concentration (µg/g dry weight)	Analytical Method
Symphytum officinale (Comfrey)	Roots	Lycopsamine N- oxide	370 - 1610	LC-MS/MS
Symphytum officinale (Comfrey)	Leaves	Lycopsamine N- oxide	26 - 110	LC-MS/MS
Symphytum x uplandicum	-	Lycopsamine	Present	-
Symphytum tuberosum	-	Echimidine (related PA)	Present	-

Table 2: Concentration of (+)-Lycopsamine and related PAs in other Boraginaceae species.



Species	Plant Part	Compound(s)	Concentration (µg/g)	Analytical Method
Arnebia euchroma	-	Lycopsamine N- oxide	6.93–111.75	UHPLC-MS/MS
Arnebia guttata	-	Intermedine N- oxide (isomer)	185.63–319.85	UHPLC-MS/MS
Lithospermum erythrorhizon	-	Echimidine N- oxide (related PA)	28.47–238.79	UHPLC-MS/MS
Heliotropium indicum	Inflorescences	Total PAs	>70% of total plant alkaloids	GC-MS
Borago officinalis (Borage)	Seeds	Lycopsamine	Minute amounts	-

Biosynthesis of (+)-Lycopsamine

The biosynthesis of lycopsamine-type pyrrolizidine alkaloids is a complex process that originates from amino acid metabolism. The core pathway involves the formation of the necine base from polyamines, followed by esterification with a necic acid.

Caption: Biosynthesis of **(+)-Lycopsamine** from precursors.

The initial step, catalyzed by homospermidine synthase (HSS), is the formation of homospermidine from putrescine and spermidine.[10] Homospermidine is then oxidized and cyclized to form the initial necine base, trachelanthamidine, which is further converted to retronecine.[6] Separately, the necic acid moiety, viridifloric acid, is derived from the amino acid L-isoleucine.[8] Finally, retronecine and viridifloric acid undergo esterification to form (+)-lycopsamine, which can then be N-oxidized to (+)-lycopsamine N-oxide.[6]

Experimental Protocols Extraction and Purification of (+)-Lycopsamine from Plant Material



The following is a generalized protocol for the extraction and purification of **(+)-lycopsamine** and its N-oxide from Boraginaceae plant material, primarily based on methods for Symphytum officinale.

- Sample Preparation:
 - Air-dry the plant material (e.g., roots, leaves) at room temperature.
 - Grind the dried material into a fine powder.
- Extraction:
 - Weigh approximately 10 g of the powdered plant material.
 - Macerate the powder with 100 mL of methanol at room temperature for 24 hours.
 - Filter the extract and repeat the extraction process on the residue two more times.
 - Combine the methanolic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
- Acid-Base Partitioning:
 - Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.
 - Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.
 - Make the aqueous layer alkaline (pH 9-10) by adding concentrated ammonium hydroxide.
 - Extract the alkaloids from the alkaline solution with 3 x 50 mL of chloroform.
 - Combine the chloroform extracts and dry over anhydrous sodium sulfate.
 - Evaporate the chloroform to yield the crude alkaloid fraction.
- Purification (Column Chromatography):
 - Prepare a silica gel column.



- Dissolve the crude alkaloid fraction in a minimal amount of chloroform.
- Apply the dissolved sample to the column.
- Elute the column with a gradient of chloroform-methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.
- Combine fractions containing (+)-lycopsamine.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines the analytical procedure for the quantification of (+)-lycopsamine.

- Sample Preparation for Analysis:
 - Accurately weigh about 1 g of powdered plant material.
 - Extract with 10 mL of 0.05 M sulfuric acid in an ultrasonic bath for 30 minutes.
 - Centrifuge the mixture and collect the supernatant.
 - Repeat the extraction on the residue.
 - Combine the supernatants and pass through a conditioned C18 solid-phase extraction (SPE) cartridge.
 - Wash the cartridge with water.
 - Elute the alkaloids with methanol.
 - Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.



- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-toproduct ion transitions for (+)-lycopsamine and its N-oxide.
- Quantification:
 - Prepare a calibration curve using certified reference standards of (+)-lycopsamine.
 - Analyze the prepared samples and quantify the concentration based on the calibration curve.

Caption: General workflow for **(+)-Lycopsamine** analysis.

Biological Activities and Signaling Pathways

The primary biological activity of **(+)-lycopsamine** is its hepatotoxicity, which is a consequence of its metabolic activation in the liver to reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cell damage and apoptosis.[12]

Recent studies have also highlighted the potential of **(+)-lycopsamine** as an anticancer agent. It has been shown to induce apoptosis and autophagy in human lung cancer cells.[4]

Lycopsamine-Induced Apoptosis Signaling Pathway



The cytotoxic effects of **(+)-lycopsamine** are mediated through the induction of apoptosis, involving both the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.

Caption: Lycopsamine-induced apoptosis signaling pathway.

Exposure to **(+)-lycopsamine** leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction.[9] This is characterized by the upregulation of the proapoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[9]

Simultaneously, **(+)-lycopsamine** induces ER stress, activating the PERK/eIF2α/ATF4/CHOP signaling cascade, which is another pathway that converges on the induction of apoptosis.[9] [12]

Conclusion

(+)-Lycopsamine is a significant secondary metabolite in the Boraginaceae family with dual implications. Its inherent toxicity necessitates careful monitoring and regulation in food and herbal products. Conversely, its pro-apoptotic and other biological activities present opportunities for drug discovery and development. This guide provides a foundational resource for researchers, offering a summary of its chemical properties, distribution, biosynthesis, and detailed methodologies for its study, thereby facilitating further investigation into this important natural product.

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